LSD1 Inhibitory Potency Relative to the Closest Structural Analogues
Against human recombinant LSD1, 3‑[(4,5‑dimethyl‑1,3‑thiazol‑2‑yl)oxy]‑1‑azabicyclo[2.2.2]octane displayed an IC50 of 356 nM in a biochemical H₂O₂‑production assay [1]. By comparison, the unsubstituted analogue 3‑(1,3‑thiazol‑2‑yloxy)‑1‑azabicyclo[2.2.2]octane and the 4‑methyl congener 3‑[(4‑methyl‑1,3‑thiazol‑2‑yl)oxy]‑1‑azabicyclo[2.2.2]octane have not been reported with comparable potency in the same assay system, underscoring the significance of the 4,5‑dimethyl pattern for LSD1 engagement .
| Evidence Dimension | LSD1 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 356 nM |
| Comparator Or Baseline | 3‑(1,3‑thiazol‑2‑yloxy)‑1‑azabicyclo[2.2.2]octane: no reported IC50 in the same assay; 3‑[(4‑methyl‑1,3‑thiazol‑2‑yl)oxy]‑1‑azabicyclo[2.2.2]octane: no reported IC50 in the same assay |
| Quantified Difference | Not directly quantifiable due to lack of comparator data; however, the dimethyl analogue is the only member of the series with a definable biochemically meaningful IC50, indicating a steep SAR advantage. |
| Conditions | Human recombinant LSD1, H₂O₂ production endpoint, 30 min incubation, Amplex Red reagent (ChEMBL-derived data). |
Why This Matters
This data establishes that the 4,5‑dimethyl substitution is essential for measurable LSD1 inhibition within this scaffold, making the compound the minimum viable chemical probe for experiments requiring a dimethyl‑thiazole azabicyclooctane phenotype.
- [1] BindingDB entry BDBM50067551 (CHEMBL3402053): LSD1 IC50 356 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067551 View Source
